
イソリクイリチゲニン
概要
説明
Isoliquiritigenin (ISL) is a phenolic chemical compound found in licorice . It is a precursor to several flavonoids in many plants . It is recognized as an allelochemical with phytotoxicity to lettuce . It is also known to possess antitumor activity .
Synthesis Analysis
The enzyme 6’-deoxychalcone synthase uses malonyl-CoA, 4-coumaroyl-CoA, NADPH, and H+ to produce CoA, isoliquiritigenin, CO2, NADP+, and H2O . The enzyme isoliquiritigenin 2’-O-methyltransferase further transforms isoliquiritigenin into 2’-O-methylisoliquiritigenin .Molecular Structure Analysis
Isoliquiritigenin has a chalcone structure . It is a major constituent of the Glycyrrhizae Rhizoma that has significant neuroprotective functions . The structure of human HMG-COA reductase in the resolution of 2.22 Å with the X-ray diffraction method was obtained from the PDB database .Chemical Reactions Analysis
Isoliquiritigenin has been recognized as an allelochemical with phytotoxicity to lettuce . It inhibits the upstream of the nuclear factor kappa B (NF- κ B) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway .Physical and Chemical Properties Analysis
Isoliquiritigenin has a chemical formula of C15H12O4 and a molar mass of 256.257 g·mol−1 . Its solubility in various excipients, including oils and surfactants, was measured using UV-visible light spectrophotometry .科学的研究の応用
神経保護機能
イソリクイリチゲニンは、甘草根の主要な成分であり、顕著な神経保護機能を有する . ヒトモノアミンオキシダーゼ(hMAO)をin vitroで阻害し、ドーパミンD1、D3、およびバソプレシンV1A受容体を調節することが示されている . これらの活性は、パーキンソン病や他の神経疾患におけるドーパミン作動性欠損、うつ病、不安、および関連する症状を改善するためのILGの潜在的な役割を示唆している .
抗腫瘍効力
イソリクイリチゲニンは、高い抗腫瘍効力を示す . さまざまな種類の癌の発症と進行を調節することが判明している . 単独で、または他の薬物と組み合わせて、さまざまな癌の治療におけるさまざまな治療スキームで使用されている .
抗酸化活性
イソリクイリチゲニンは、抗酸化などの強力な生物学的および薬理学的活性の顕著な範囲を示す . 体内の有害なフリーラジカルの中和に役立つ抗酸化特性を持つことが示されている .
抗老化活性
イソリクイリチゲニンは、抗老化活性も有する . 老化プロセスを遅らせ、個人の健康と長寿を改善する可能性がある .
抗炎症活性
イソリクイリチゲニンは、その優れた抗炎症活性で注目を集めている . さまざまな炎症性疾患の治療における抗炎症剤として使用される可能性がある .
抗糖尿病活性
作用機序
Isoliquiritigenin (ISL) is a phenolic chemical compound found in licorice . It has been shown to exhibit a variety of biological activities, including anti-inflammatory and antioxidant properties .
Target of Action
ISL has been found to be a potent GABA-A benzodiazepine receptor positive allosteric modulator . It can target miR-301b/LRIG1 signaling pathways , and it also interacts with dopamine D1, D3, and vasopressin V1A receptors .
Mode of Action
ISL interacts with its targets in a variety of ways. It acts as a potent positive allosteric modulator of the GABA-A benzodiazepine receptor, with an affinity 65 times higher than diazepam . It can also target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .
Biochemical Pathways
ISL affects several biochemical pathways. It inhibits the upstream of the nuclear factor kappa B (NF-κB) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway . It also regulates mitochondrial dynamics, which play a role in the inflammatory response .
Pharmacokinetics
ISL is poorly absorbed by the body, which limits its clinical usage . Cocrystallization has been used to modify its unfavorable physicochemical properties and enhance its bioavailability . The pharmacokinetics of ISL after intravenous and oral administration have been studied, but more research is needed to fully understand its ADME properties .
Result of Action
The molecular and cellular effects of ISL’s action are diverse. It has been shown to suppress human melanoma growth by targeting miR-301b/LRIG1 signaling . It also reduces inflammation by mediating various cellular processes . Furthermore, it has been found to have neuroprotective functions .
Action Environment
The action, efficacy, and stability of ISL can be influenced by various environmental factors. For example, the bioavailability of ISL can be enhanced through cocrystallization . .
Safety and Hazards
将来の方向性
Research led by scientists of Hong Kong Baptist University (HKBU) found that isoliquiritigenin can inhibit pancreatic cancer progression . It may also enhance the efficacy of conventional chemotherapeutic drugs in treating pancreatic cancer . This suggests the potential role of the compound to ameliorate dopaminergic deficits, depression, anxiety, and associated symptoms in Parkinson’s disease and other neuronal disorders .
生化学分析
Biochemical Properties
Isoliquiritigenin has been recognized as a potent GABA-A benzodiazepine receptor positive allosteric modulator . It interacts with these receptors with a higher affinity than diazepam . This interaction influences the biochemical reactions within the body, particularly those related to the nervous system .
Cellular Effects
Isoliquiritigenin has demonstrated protective efficacy against acute neural injury . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory activity also plays a significant role in its cellular effects .
Molecular Mechanism
At the molecular level, Isoliquiritigenin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can target miR-301b/LRIG1 signaling pathways, resulting in the inhibition of melanoma growth in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, Isoliquiritigenin has shown stability and long-term effects on cellular function . For instance, nanoparticles of Isoliquiritigenin have been developed to improve its bioavailability and stability .
Dosage Effects in Animal Models
In animal models, the effects of Isoliquiritigenin vary with different dosages . For instance, in Sprague-Dawley rats, no toxic reactions were observed at doses of 27.5 mg/(kg∙day), 55 mg/(kg∙day), and 110 mg/(kg∙day) of Isoliquiritigenin for 30 days and 90 days .
Metabolic Pathways
Its interaction with GABA-A benzodiazepine receptors suggests that it may be involved in neurotransmitter metabolism .
Transport and Distribution
The development of Isoliquiritigenin nanoparticles suggests efforts to improve its distribution and accumulation within the body .
Subcellular Localization
Its interaction with GABA-A benzodiazepine receptors suggests that it may be localized in the nervous system .
特性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRHHKMWQZJHT-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022466 | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
961-29-5, 13745-20-5 | |
| Record name | Isoliquiritigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4,4'-Trihydroxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoliquiritigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4,4'-trihydroxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isoliquiritigenin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHYDROXYCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 - 204 °C | |
| Record name | Isoliquiritigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isoliquiritigenin exerts its effects through various mechanisms, including:
- Soluble guanylate cyclase activation: Isoliquiritigenin directly activates soluble guanylate cyclase, leading to increased cyclic GMP (cGMP) levels. This activation causes vasorelaxation in vascular smooth muscle cells. []
- TGF-β1-SMAD signaling blockade: Isoliquiritigenin disrupts the TGF-β1 signaling pathway by inhibiting TGF-β receptor I kinase (TGF-β RI) and downstream SMAD proteins, ultimately reducing connective tissue growth factor (CTGF) expression and mitigating mesangial fibrosis. []
- H2 histamine receptor antagonism: Isoliquiritigenin selectively binds to and antagonizes H2 histamine receptors (H2R), effectively reducing H2R-mediated physiological responses, including cAMP production and gastric acid secretion. []
- Matrix metalloproteinase (MMP) inhibition: Isoliquiritigenin effectively inhibits the expression and activity of MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation. This inhibition is linked to the suppression of p38 MAPK phosphorylation. [, ]
- NLRP3 inflammasome inhibition: Isoliquiritigenin hinders the activation of the NLRP3 inflammasome, which plays a crucial role in inflammation. This inhibition leads to reduced cleavage of caspase-1 and decreased production of mature IL-1β, mitigating inflammation in conditions like NSAID-induced enteropathy. []
- Modulation of Bcl-2 family proteins: Isoliquiritigenin impacts the balance of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family. It has been shown to upregulate Bax expression while downregulating Bcl-XL and Bcl-2 expression, promoting apoptosis in cancer cells. []
A:
- Spectroscopic data: Detailed spectroscopic data can be found in research publications focusing on the isolation and structural elucidation of isoliquiritigenin. [, ] Please refer to those publications for specific spectroscopic information.
- Formulation in liposomes: Isoliquiritigenin has been successfully formulated into liposomes, suggesting its compatibility with lipid-based delivery systems. []
- Stability in liposomal formulations: Studies indicate that isoliquiritigenin liposomes exhibit good stability, as evidenced by their particle size distribution and encapsulation efficiency. []
ANone:
- Enzymatic conversion: While isoliquiritigenin itself is a potent relaxant, it exists in low amounts in its natural source, licorice. Treatment with naringinase can convert its less active glycosidic forms, like isoliquiritin, into isoliquiritigenin, significantly increasing the overall relaxant activity of the extract. []
- Liposomal formulation: Isoliquiritigenin has been successfully encapsulated in liposomes, improving its delivery and potentially enhancing its bioavailability. []
ANone:
- Absorption & Bioavailability: Isoliquiritigenin exhibits high absorption after oral administration, but its bioavailability is low. [, ]
- Metabolism: Isoliquiritigenin is primarily metabolized in the small intestine and liver, undergoing glucuronidation to form various glucuronide conjugates. [, ] UGT1A1 and UGT1A9 are the major enzymes involved in the formation of the most abundant conjugate, isoliquiritigenin 4'-O-glucuronide. []
- Distribution: Isoliquiritigenin and its metabolites show high affinity to tissues such as the liver, small intestine, large intestine, and kidney. [] Notably, isoliquiritigenin displays high distribution in the stomach, contributing to its gastroprotective effects. []
- In vivo activity & efficacy: Isoliquiritigenin demonstrates a range of in vivo activities, including:
- Gastroprotective effects: Isoliquiritigenin effectively prevents indomethacin-induced gastric ulcers in mice, potentially through its ability to increase gastric mucous secretion and counteract the decrease in cyclooxygenase 2 caused by indomethacin. []
- Anti-angiogenic activity: Isoliquiritigenin inhibits fibroblast growth factor-induced angiogenesis in mice using the Matrigel plug assay. []
- Inhibition of corneal neovascularization: Topical application of isoliquiritigenin significantly reduces chemical injury-induced corneal neovascularization in mice. []
ANone:
- Anti-cancer activity: Isoliquiritigenin exhibits anti-cancer effects in various cancer cell lines, including melanoma (B16F1, B16 melanoma 4A5), gastric cancer (MKN-45, SNU719, MKN74), cervical cancer (Ca Ski, SiHa, HeLa, C-33A), tongue squamous cell carcinoma, lung cancer (SPC-A-1, SK-LU-1, 95D, KATO III), pancreatic acinar cell tumor (266-6, TGP49, TGP47), and human fibrosarcoma (HT1080). [, , , , , ]
- Anti-inflammatory activity: Isoliquiritigenin effectively reduces the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated RAW 264.7 murine macrophages. []
- Inhibition of angiogenesis: Isoliquiritigenin significantly suppresses proliferation, migration, and tube-like structure formation in human umbilical vein endothelial cells (HUVECs). [, , ]
- Prevention of colon and lung tumors: In mouse models, isoliquiritigenin demonstrates significant preventive effects against colon and lung tumor development induced by 1,2-dimethylhydrazine (DMH) and vinyl carbamate, respectively. []
- Neuroprotective effects: Isoliquiritigenin displays neuroprotective activity in a mouse model of traumatic brain injury, improving neurological function and reducing brain tissue damage. []
- Anti-diabetic potential: Isoliquiritigenin demonstrates the ability to suppress sorbitol accumulation in the red blood cells, sciatic nerve, and lens of diabetic rats, suggesting a potential role in preventing diabetic complications. []
ANone: Various analytical methods are employed in the research to analyze isoliquiritigenin, including:
- High-performance liquid chromatography (HPLC): HPLC is used to separate, identify, and quantify isoliquiritigenin in different matrices, such as plant extracts, cell culture media, and biological samples. [, , , , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to identify and quantify isoliquiritigenin and its metabolites in biological samples, offering detailed insights into its metabolic fate. [, ]
- MTT assay: This colorimetric assay is widely used to assess cell viability and proliferation in response to isoliquiritigenin treatment. [, , , , , , ]
- Flow cytometry: This technique is employed to analyze various cellular processes, including cell cycle arrest, apoptosis, and ROS production, in response to isoliquiritigenin treatment. [, , , ]
- Western blotting: This method is used to detect specific proteins and assess their expression levels, providing insights into the molecular mechanisms of isoliquiritigenin action. [, , , , , , , , , ]
- Gelatin zymography: This technique is used to assess the activity of MMPs, specifically MMP-2 and MMP-9, in response to isoliquiritigenin treatment. [, , ]
- Immunofluorescence microscopy: This imaging technique allows for the visualization of protein localization and expression within cells, providing insights into cellular processes such as NF-κB nuclear translocation. []
- Molecular docking: This computational method is employed to predict the binding affinity and interactions of isoliquiritigenin with its target proteins, such as HMG-CoA reductase and SIRT1. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



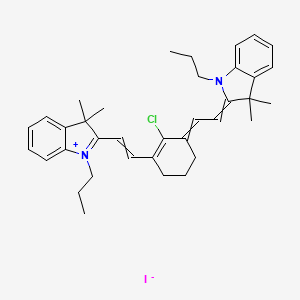
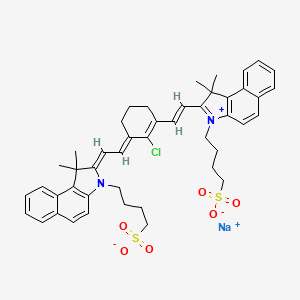


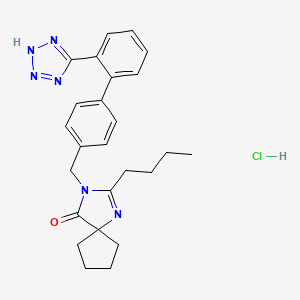
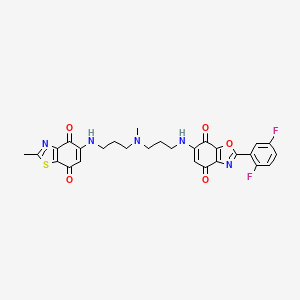


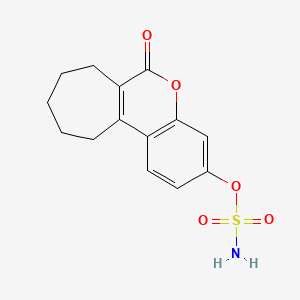



![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)
